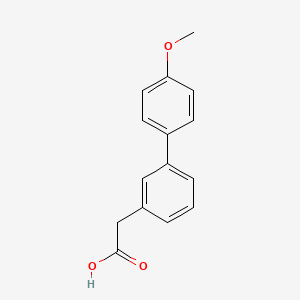

(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

Beschreibung

Contextual Significance within Biphenylacetic Acid Derivatives

Biphenylacetic acid and its derivatives represent a significant class of compounds, primarily recognized for their therapeutic potential, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org The foundational structure of biphenylacetic acid serves as a versatile scaffold in medicinal chemistry, allowing for various substitutions on the biphenyl (B1667301) rings to modulate biological activity. rsc.org

The introduction of a methoxy (B1213986) group, as seen in (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, can significantly influence the compound's electronic properties and lipophilicity. ontosight.ai These modifications are crucial in drug design as they can affect how the molecule is absorbed, distributed, metabolized, and excreted by the body. The position of the substituents is also critical; for instance, the placement of the acetic acid and methoxy groups in (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- differentiates it from its isomers, such as those with the acetic acid group at the 4-position or the methoxy group at a different position.

A well-known member of this class is Felbinac, or 4-biphenylacetic acid, which is used topically to treat inflammation and muscle pain. The study of compounds like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- is often undertaken to explore how structural modifications, such as the addition and placement of a methoxy group, might alter the therapeutic efficacy and properties compared to established derivatives.

Overview of Early Research Contributions and Academic Interest

Academic interest in biphenyl compounds and their derivatives has a long history, driven by their interesting structural properties and wide range of applications. The synthesis of biphenyl structures has been a subject of extensive research, with methods like the Suzuki-Miyaura cross-coupling reaction and Friedel-Crafts acylation being prominent. ontosight.airsc.org

Early research into biphenylacetic acid derivatives was largely propelled by the quest for new anti-inflammatory agents. The discovery of the anti-inflammatory properties of this class of compounds spurred further investigation into the synthesis and biological evaluation of numerous analogs. The primary goal of this early work was to identify derivatives with improved potency and a better safety profile.

While specific seminal papers focusing solely on (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- are not prominently documented in early literature, its investigation falls within the broader academic interest in methoxy-substituted biphenyl compounds. The study of methoxy groups in various positions on the biphenyl scaffold has been a consistent theme in medicinal chemistry, aimed at understanding their impact on biological activity. Research on positional isomers of other substituted biphenylacetic acids, such as 4'-chloro-5-methoxy-3-biphenylylacetic acid, highlights the systematic approach taken by researchers to understand structure-activity relationships within this class of compounds. nih.gov

Detailed Research Findings

The unique structural characteristics of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- have been elucidated through various analytical techniques, providing insights into its chemical behavior.

Structural and Spectroscopic Data

| Spectroscopic Data for an Analogous Biphenyl Derivative (4'-Methoxy-3-methyl-1,1'-biphenyl) | |

| Technique | Observed Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.4 Hz, 2H), 7.37-7.31 (m, 3H), 7.12 (d, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 3.86 (s, 3H), 2.41 (s, 3H) ppm rsc.org |

| Inferred Data for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet around δ 3.6 ppm, and the methoxy protons as a singlet around δ 3.8 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The carbonyl carbon of the carboxylic acid would be expected around δ 170-180 ppm. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-O stretches for the methoxy group and carboxylic acid around 1000-1300 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 242.27, corresponding to the molecular weight of the compound. chemicalbook.com |

This table presents representative data for an analogous compound and inferred data for the subject compound due to the limited availability of specific experimental data in public databases.

Anti-inflammatory Activity

The anti-inflammatory potential of biphenylacetic acid derivatives is a key area of research. While specific quantitative anti-inflammatory data, such as IC₅₀ values, for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- are not widely published, the activity of related compounds provides a basis for understanding its potential. The following table shows the anti-inflammatory activity of a potent biphenyl derivative.

| In Vitro Anti-inflammatory Activity of a Potent Biphenyl Derivative (FM12) | |

| Assay | IC₅₀ (µM) |

| COX-2 Inhibition | 0.18 nih.gov |

This table presents data for a potent biphenyl derivative to illustrate the anti-inflammatory potential within this class of compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-(4-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSFTORZALGAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226753 | |

| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75852-49-2 | |

| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1,1 Biphenyl 3 Acetic Acid, 4 Methoxy

Conventional Synthetic Pathways

Traditional methods for constructing the (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- molecule often rely on sequential reactions to build the biphenyl (B1667301) core and then introduce the required functional groups. These pathways, while sometimes lengthy, are foundational in organic synthesis.

Friedel-Crafts Acylation Approaches to Biphenylacetic Scaffold

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org In the context of biphenylacetic acid synthesis, this reaction is typically used to create a ketone intermediate, which can then be converted to the acetic acid side chain.

A common strategy begins with the acylation of biphenyl. The reaction of biphenyl with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields an acylated biphenyl. organic-chemistry.orgnih.gov For instance, acylating biphenyl with acetyl chloride introduces an acetyl group, primarily at the para-position, to form 4-acetylbiphenyl. google.com However, to obtain the 3-substituted pattern, one would need to start with a pre-functionalized benzene (B151609) ring or manage the regioselectivity of the reaction.

Once the ketone is in place, it can be converted to the acetic acid moiety through various methods. One such pathway is the Willgerodt-Kindler reaction, where the aryl ketone reacts with sulfur and an amine (like morpholine) to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid. A patent describes a similar process where diphenylethanone is treated with reagents like Na₂S₂O₄ and morpholine, followed by hydrolysis to yield felbinac (biphenylacetic acid). google.com

Table 1: Example of Friedel-Crafts Acylation for Biphenyl Ketone Synthesis

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Biphenyl, Acetyl Chloride | Anhydrous AlCl₃ | Dichloromethane | Acetophenone biphenyl | 95.5% | google.com |

This table illustrates typical conditions for the Friedel-Crafts acylation step in the synthesis of biphenyl-based scaffolds.

Methoxylation Strategies for Biphenyl Derivatives

Introducing the 4'-methoxy group onto the biphenyl scaffold is a critical step. This can be achieved either by starting with a methoxy-substituted precursor or by adding the methoxy (B1213986) group to the biphenyl core.

One classical approach is nucleophilic aromatic substitution (SNAr). If a biphenyl ring is substituted with a good leaving group (like a fluorine or nitro group) at the 4'-position and activated by electron-withdrawing groups, it can react with a methoxide (B1231860) source, such as sodium methoxide, to yield the desired methoxybiphenyl derivative. nih.govnih.gov

More modern approaches involve transition metal-catalyzed reactions. Copper-catalyzed methoxylation of aryl halides has emerged as a viable method. google.com These reactions often use a copper salt (e.g., CuI) as a catalyst, a ligand, and a base to facilitate the coupling of an aryl halide with methanol (B129727) or a methoxide salt. google.com Palladium-catalyzed methods have also been developed, including those that achieve C-H activation, allowing for the direct methoxylation of a C-H bond at a specific position, guided by a directing group. chemrxiv.org

Modern Cross-Coupling Reactions in (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- Synthesis

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering highly efficient and modular routes to molecules like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-.

Suzuki-Miyaura Cross-Coupling Techniques

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing C-C bonds between aromatic rings. gre.ac.uk This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. kochi-tech.ac.jpmdpi.com Its high functional group tolerance and generally mild reaction conditions make it ideal for complex molecule synthesis. ajgreenchem.comuliege.be

The synthesis of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- via Suzuki coupling can be envisioned through two primary disconnections:

Coupling of a (4-methoxyphenyl)boronic acid with a 3-halophenylacetic acid derivative (e.g., methyl 3-bromophenylacetate).

Coupling of a (3-(alkoxycarbonyl)methylphenyl)boronic acid with a 4-haloanisole (e.g., 4-bromoanisole (B123540) or 4-iodoanisole).

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) in a suitable solvent system, often involving water. researchgate.net Recent advancements include the development of highly active catalysts that work at low loadings and in environmentally benign solvents like water. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Biphenyl Carboxylic Acid Synthesis

| Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-bromobenzoic acid | phenylboronic acid | C₆₀-TEGS/PdCl₂ (0.05) | K₂CO₃ | Water | 97% | researchgate.net |

| 4-bromo-2,6-dimethylaniline | 4-methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3.6) | Cs₂CO₃ | Toluene | 81% | uliege.be |

This table showcases the versatility and efficiency of the Suzuki-Miyaura coupling for synthesizing functionalized biphenyls.

Kumada Cross-Coupling and Related Palladium/Nickel-Catalyzed Methods

The Kumada-Tamao-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) and an organic halide, with a nickel or palladium catalyst. slideshare.net While Grignard reagents are highly reactive and less tolerant of certain functional groups compared to organoborons, the Kumada coupling remains a powerful and economical method for C-C bond formation. organic-chemistry.org

For the synthesis of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, a plausible Kumada coupling route would involve the reaction of (4-methoxyphenyl)magnesium bromide with methyl 3-halophenylacetate . The catalyst is typically a nickel(II) or palladium(II) complex with phosphine ligands, such as NiCl₂(dppe) or PdCl₂(dppf). wikipedia.org

A key challenge is the reactivity of the Grignard reagent towards the ester group in the acetic acid side chain. This can often be overcome by performing the reaction at low temperatures or by using a protected form of the acetic acid moiety. The advantage of the Kumada coupling is the ready availability of Grignard reagents, which can be prepared directly from the corresponding aryl halides. organic-chemistry.org

Advanced Synthetic Techniques and Reaction Optimization

Ongoing research focuses on making the synthesis of biphenyl derivatives more efficient, cost-effective, and environmentally friendly. This includes the development of novel catalysts, one-pot procedures, and reactions that minimize waste.

For Suzuki-Miyaura couplings, significant efforts have been directed towards creating water-soluble and recyclable catalysts. For example, a fullerene-supported PdCl₂ nanocatalyst has been shown to be highly effective for the synthesis of biphenyl carboxylic acids in pure water at room temperature, and it can be recycled multiple times without a significant loss of activity. researchgate.net

In the realm of Kumada coupling, optimization strategies include the slow addition of the Grignard reagent via syringe pump. This technique helps to maintain a low concentration of the highly reactive organometallic species, which can improve chemoselectivity and allow the reaction to proceed in the presence of sensitive functional groups. organic-chemistry.org

Furthermore, direct C-H arylation is an emerging and highly atom-economical strategy. This approach avoids the pre-functionalization required for traditional cross-coupling partners (i.e., converting a C-H bond to a halide or organometallic species). While still a developing field, direct arylation could potentially offer a more streamlined route to (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- by directly coupling 4-methoxybenzene with a 3-substituted phenylacetic acid derivative.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. youtube.com While specific literature detailing the continuous flow synthesis of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- is not abundant, the principles can be readily applied, particularly for key bond-forming reactions like the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of biaryl compounds and is highly amenable to flow conditions. mdpi.com A plausible continuous flow setup for the synthesis of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- would involve the reaction of 3-bromophenylacetic acid with 4-methoxyphenylboronic acid.

Illustrative Continuous Flow Suzuki-Miyaura Coupling:

| Parameter | Condition | Rationale |

| Reactants | 3-bromophenylacetic acid, 4-methoxyphenylboronic acid | Common starting materials for Suzuki-Miyaura coupling. |

| Catalyst | Immobilized Palladium Catalyst (e.g., Pd on a solid support) | Facilitates catalyst recovery and reuse, ideal for flow systems. |

| Base | Aqueous solution of K₂CO₃ or other suitable base | Essential for the transmetalation step in the catalytic cycle. |

| Solvent | A mixture of an organic solvent (e.g., THF, Dioxane) and water | Ensures solubility of both organic and inorganic reagents. |

| Reactor | Packed-bed reactor containing the immobilized catalyst | Provides a high surface area for the reaction to occur efficiently. |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | Increases reaction rate. Flow reactors allow for safe operation at superheated temperatures. |

| Flow Rate | Optimized to control residence time | Allows for precise control over the reaction time to maximize conversion and minimize by-product formation. |

This approach allows for the continuous production of the target molecule with in-line purification steps potentially integrated into the flow path. rsc.org The synthesis of other non-steroidal anti-inflammatory drugs (NSAIDs) with phenylacetic acid structures, such as ibuprofen (B1674241), has been successfully demonstrated in continuous flow, highlighting the feasibility of this technology for this class of compounds. nih.gov

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. semanticscholar.org The application of microwave irradiation to the synthesis of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- can be particularly advantageous for the Suzuki-Miyaura cross-coupling reaction.

Microwave heating can efficiently overcome the activation energy barrier of the reaction, leading to rapid synthesis. A typical microwave-assisted Suzuki-Miyaura coupling for this compound would involve similar reactants as the continuous flow process but conducted in a sealed vessel within a microwave reactor.

Table of Microwave-Assisted Suzuki-Miyaura Reaction Parameters:

| Parameter | Condition |

| Reactants | 3-bromophenylacetic acid, 4-methoxyphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or other palladium catalysts |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | 1,4-Dioxane/Water or DMF/Water |

| Microwave Power | 100-300 W |

| Temperature | 100-150 °C |

| Reaction Time | 5-20 minutes |

Research on other biphenyl carboxamides has demonstrated the successful application of microwave activation in their synthesis, achieving chemoselective formation of the desired products in significantly reduced reaction times compared to conventional heating. nih.gov

Design and Synthesis of Analogues and Derivatives of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

The design and synthesis of analogues and derivatives of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- are crucial for structure-activity relationship (SAR) studies and for modulating the compound's properties.

Synthesis of Analogues via Suzuki-Miyaura Coupling:

A diverse library of analogues can be synthesized by varying the substitution patterns on the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is a versatile tool for this purpose, allowing for the coupling of a wide range of substituted aryl halides and arylboronic acids. ajgreenchem.com

Table of Synthesized Biphenyl Carboxylic Acid Analogues:

| Aryl Halide | Arylboronic Acid | Resulting Analogue |

| 3-Bromophenylacetic acid | 4-Fluorophenylboronic acid | (1,1'-Biphenyl)-3-acetic acid, 4'-fluoro- |

| 3-Bromophenylacetic acid | 3-Methoxyphenylboronic acid | (1,1'-Biphenyl)-3-acetic acid, 3'-methoxy- |

| 4-Bromo-2-methylphenylacetic acid | 4-Methoxyphenylboronic acid | 2-Methyl-4'methoxy-(1,1'-biphenyl)-4-acetic acid |

| 3-Bromophenylacetic acid | Naphthalene-2-boronic acid | 3-(Naphthalen-2-yl)phenylacetic acid |

Chemical Derivatization:

The carboxylic acid moiety of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- serves as a prime handle for chemical derivatization. Common derivatization reactions include esterification and amidation to produce esters and amides, respectively. These reactions can be employed to modify the compound's physicochemical properties.

Microwave irradiation can significantly accelerate these derivatization processes. For instance, the esterification of phenolic acids has been achieved in seconds using microwave assistance, a substantial improvement over conventional heating methods that can take 30 minutes or longer. nih.gov Similarly, the formation of amides from carboxylic acids can be expedited.

Table of Potential Derivatives and Synthetic Approaches:

| Derivative Type | Synthetic Approach | Reagents |

| Esters | Fischer Esterification (conventional or microwave-assisted) | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄) |

| Amides | Amide coupling (conventional or with coupling agents) | Amine (e.g., aniline, benzylamine), Coupling agents (e.g., DCC, EDC) |

| Hydroxamic Acids | Reaction with hydroxylamine | Hydroxylamine hydrochloride, Base |

The synthesis of various biphenyl carboxamide analogues has been reported, showcasing the utility of these derivatization strategies in generating novel compounds for biological screening. walshmedicalmedia.com

Advanced Analytical and Spectroscopic Characterization in Research of 1,1 Biphenyl 3 Acetic Acid, 4 Methoxy

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental in isolating (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- from reaction mixtures and quantifying its presence. The choice between high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and column chromatography depends on the scale and purpose of the separation, from analytical-scale purity checks to preparative-scale purification. missouri.educhemistryhall.com

HPLC is a primary tool for assessing the purity of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- and for its quantification. Reversed-phase HPLC is typically the method of choice for compounds of this polarity.

Method Parameters:

Stationary Phase: A C18 or PFP (Pentafluorophenyl) column is often employed due to the aromatic nature of the biphenyl (B1667301) core. helixchrom.comijrpc.com The C18 phase provides hydrophobic interactions, while the PFP phase can offer alternative selectivity through pi-pi interactions. helixchrom.com

Mobile Phase: A gradient elution is commonly used to ensure good resolution. This typically involves a mixture of an aqueous phase (often containing an acidifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijrpc.comcnrs.fr A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.

Detection: Ultraviolet (UV) detection is suitable due to the chromophoric nature of the biphenyl system. The detection wavelength is typically set around 254 nm or 275 nm, where the aromatic rings exhibit strong absorbance. helixchrom.com

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is common for analytical columns (e.g., 4.6 mm internal diameter). ijrpc.com The column temperature may be controlled (e.g., at 40 °C) to ensure reproducibility. phenomenex.com

Table 1: Example HPLC Method Parameters for Biphenyl Compounds

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 4.6x150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is in its protonated form, leading to better peak shape. lcms.cz |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound. |

| Gradient | 50% to 95% B over 15 min | Allows for the elution of components with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard for analytical separations. ijrpc.com |

| Detection | UV at 275 nm | Wavelength for strong absorbance by the biphenyl rings. helixchrom.com |

| Temperature | 30 °C | Ensures consistent retention times. |

TLC and column chromatography are indispensable for monitoring reaction progress and for the preparative purification of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. missouri.eduajgreenchem.com

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method to quickly assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography. aroonchande.com A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber containing a solvent system. chemistryhall.com For a compound like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, a common eluent would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. ajgreenchem.com The separated spots can be visualized under UV light. The retention factor (Rf) value is calculated to characterize the compound in that specific solvent system. aroonchande.com

Column Chromatography: For purification on a larger scale, column chromatography is employed. chemistryhall.com A glass column is packed with a stationary phase, typically silica gel. aroonchande.com The crude product containing (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- is loaded onto the top of the column. aroonchande.com The solvent system, often predetermined by TLC analysis, is passed through the column to elute the components at different rates based on their polarity. chemistryhall.com Fractions are collected and analyzed by TLC to identify those containing the pure product. aroonchande.com For biphenyl carboxylic acids, solvent systems such as ethyl acetate/petroleum ether have been successfully used. ajgreenchem.com

Table 2: Typical Solvent Systems for Chromatographic Separation

| Technique | Stationary Phase | Example Solvent System (v/v) | Application |

|---|---|---|---|

| TLC | Silica Gel 60 F254 | 30% Ethyl Acetate in Hexanes | Reaction monitoring and solvent system optimization. aroonchande.com |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 10% to 50% Ethyl Acetate in Petroleum Ether | Preparative purification of the crude product. chemistryhall.comajgreenchem.com |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic inlet, it becomes a highly selective and sensitive analytical tool. unar.ac.id

LC-MS is particularly well-suited for the analysis of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- as it can handle thermally labile and non-volatile compounds.

Methodology:

Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule. It can be operated in either positive or negative ion mode. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight minus one. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be detected.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, to measure the m/z of the ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental formula. mdpi.com

Tandem Mass Spectrometry (MS/MS): For structural confirmation, tandem mass spectrometry (LC-MS/MS) can be performed. The precursor ion of interest (e.g., [M-H]⁻) is selected and fragmented to produce a characteristic pattern of product ions, which can be used for unambiguous identification and quantification. nih.gov

Table 3: Predicted LC-MS Ions for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- (C₁₅H₁₄O₃, MW: 242.27)

| Ionization Mode | Predicted Ion | m/z (monoisotopic) | Notes |

|---|---|---|---|

| Negative ESI | [M-H]⁻ | 241.0865 | Loss of the acidic proton from the carboxylic acid. |

| Positive ESI | [M+H]⁺ | 243.1021 | Protonation of the molecule. |

| Positive ESI | [M+Na]⁺ | 265.0841 | Formation of a sodium adduct. |

While LC-MS is generally preferred, GC-MS can also be used for the analysis of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, although it typically requires a derivatization step. unar.ac.id

Protocol Outline:

Derivatization: The carboxylic acid group is polar and non-volatile, making it unsuitable for direct GC analysis. Therefore, it must be derivatized to a more volatile ester, for example, by reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or by methylation with diazomethane (B1218177) or trimethylsilyldiazomethane. This step converts the -COOH group to a -COOSi(CH₃)₃ or -COOCH₃ group.

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or HP-5ms). The separation is based on the boiling points and interactions of the analytes with the stationary phase. hpst.cz

MS Detection: As the components elute from the GC column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI causes extensive fragmentation of the molecule, producing a unique fingerprint or mass spectrum that can be used for identification by comparison to spectral libraries. eurofins.com

The fragmentation pattern would likely show a prominent molecular ion peak (of the derivatized compound) and characteristic fragments corresponding to the loss of the methoxy (B1213986) group, the derivatized acetic acid moiety, and cleavage of the biphenyl structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. It provides detailed information about the carbon-hydrogen framework of the molecule. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a complex series of doublets, triplets, and multiplets. For instance, the protons on the 4'-methoxyphenyl ring would likely appear as two doublets due to their para substitution. The protons on the 3-acetic acid-substituted ring will show a more complex splitting pattern. rsc.org

Methylene (B1212753) Protons (-CH₂-): The two protons of the acetic acid's methylene group will appear as a singlet, typically in the range of δ 3.6-3.8 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will also appear as a sharp singlet, usually around δ 3.8-3.9 ppm. rsc.org

Carboxylic Acid Proton (-COOH): The acidic proton is often broad and may appear over a wide chemical shift range (δ 10-12 ppm), or it may not be observed due to exchange with residual water in the NMR solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group will appear significantly downfield, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The twelve carbons of the biphenyl system will appear in the region of δ 110-145 ppm. The carbons attached to the methoxy group and the acetic acid group, as well as the carbons at the biphenyl linkage, will have distinct chemical shifts.

Methylene Carbon: The carbon of the -CH₂- group will be found around δ 40-45 ppm.

Methoxy Carbon: The carbon of the -OCH₃ group will appear at approximately δ 55-60 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (broad s, 1H) | 170 - 180 |

| Aromatic C-H | 7.0 - 8.0 (m, 8H) | 110 - 145 |

| -CH₂- | ~3.7 (s, 2H) | 40 - 45 |

| -OCH₃ | ~3.8 (s, 3H) | 55 - 60 |

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds by mapping the chemical environments of hydrogen atoms. For (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, the ¹H NMR spectrum provides characteristic signals that confirm the presence and arrangement of its functional groups and aromatic systems.

The methoxy group (-OCH₃) protons are typically the most shielded, appearing as a sharp singlet in the upfield region of the spectrum, generally around δ 3.8 ppm. The methylene protons of the acetic acid moiety (-CH₂COOH) also produce a singlet, as they lack adjacent protons to couple with, and its chemical shift would be expected in the range of δ 3.6-3.8 ppm. The acidic proton of the carboxylic acid group (-COOH) is highly deshielded and often appears as a broad singlet far downfield, typically above δ 10.0 ppm, although its position can be highly variable and dependent on solvent and concentration.

The aromatic protons on the two phenyl rings resonate in the downfield region, typically between δ 6.9 and δ 7.6 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants depend on the substitution pattern and the relative positions of the protons. The protons on the 4'-methoxyphenyl ring often appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org The protons on the 3-acetic acid-substituted phenyl ring will exhibit more complex splitting patterns due to their meta and ortho relationships.

Table 1: Predicted ¹H NMR Chemical Shifts for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic Protons (Ar-H) | 6.9 - 7.6 | Multiplets, Doublets |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- gives a distinct signal in the spectrum.

The carbonyl carbon of the acetic acid group is the most deshielded, with its signal appearing significantly downfield, typically in the range of δ 170–175 ppm. The carbons of the two aromatic rings resonate between approximately δ 114 and δ 160 ppm. The carbon atoms directly bonded to the electronegative oxygen of the methoxy group (C-4') and the carbon atom to which the other phenyl ring is attached (C-1 and C-1') are typically found in the more deshielded portion of this range. Specifically, the carbon attached to the methoxy group (C-4') is expected around δ 159-160 ppm. The methylene carbon of the acetic acid group (-CH₂) would likely appear in the range of δ 35-45 ppm, while the methoxy group's carbon (-OCH₃) signal is expected around δ 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 175 |

| Aromatic C-O (C-4') | ~ 159 |

| Aromatic C-C (ipso) | 127 - 142 |

| Aromatic C-H | 114 - 130 |

| Methoxy (-OCH₃) | ~ 55 |

Note: Predicted values are based on analogous structures and established ranges for functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic transitions. Aromatic compounds like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- exhibit characteristic absorption bands due to π→π* transitions within the biphenyl system.

The UV-Vis spectrum of this compound is expected to show a strong absorption maximum (λmax). For the related structure 4-methoxy-1,1'-biphenyl, a significant absorption peak is observed at approximately 260 nm. nist.gov The presence of the acetic acid substituent on the other ring may cause a slight shift (either bathochromic or hypsochromic) in this absorption maximum. This technique is highly sensitive and can be used to determine the concentration of the compound in a solution. It also serves as a valuable tool for assessing purity, as the presence of impurities with different chromophores would result in additional absorption bands or a shift in the λmax.

Table 3: Expected UV-Vis Absorption Data

| Compound Class | Chromophore | Expected λmax (nm) |

|---|

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample. This analysis provides experimental verification of the compound's empirical and molecular formula, serving as a crucial checkpoint for its identity and purity.

For (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, the molecular formula is C₁₅H₁₄O₃. chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. A pure sample of the compound should yield experimental results that are in close agreement (typically within ±0.4%) with these theoretical values. Significant deviations would suggest the presence of impurities or an incorrect structural assignment. This method is often one of the final steps in the characterization of a newly synthesized compound. iucr.org

Table 4: Elemental Analysis Data for C₁₅H₁₄O₃

| Element | Theoretical Mass % | Found Mass % (Example) |

|---|---|---|

| Carbon (C) | 74.36% | 74.12% - 74.55% |

| Hydrogen (H) | 5.82% | 5.75% - 5.90% |

Note: "Found" values represent a typical acceptable range for an experimental result.

An exploration of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- through the lens of computational chemistry reveals significant insights into its potential as a bioactive molecule. In silico methods, ranging from molecular docking to quantum chemical calculations and predictive modeling, provide a powerful framework for understanding its interactions at a molecular level and forecasting its pharmacokinetic profile. These computational approaches are instrumental in modern drug discovery, offering a rapid and cost-effective means to evaluate and refine potential therapeutic agents.

Biological Activities and Pharmacological Insights of 1,1 Biphenyl 3 Acetic Acid, 4 Methoxy

Antimicrobial Activity Investigations

The potential for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- to combat microbial growth is a key area of research. Studies on analogous biphenyl (B1667301) structures provide a foundational understanding of the possible efficacy of this specific compound.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Currently, there is no specific research data available in the public domain detailing the antibacterial efficacy of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- against Gram-positive bacterial strains.

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

Similarly, specific studies on the antibacterial activity of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- against Gram-negative bacteria have not yet been reported in available scientific literature.

Antifungal Activity Assessment

Direct assessment of the antifungal properties of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- has not been documented in current research.

Proposed Mechanisms of Antimicrobial Action

Given the absence of direct antimicrobial data for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, any proposed mechanisms of action, such as membrane disruption, would be speculative and require experimental validation.

Anti-inflammatory Properties Research

The anti-inflammatory potential of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- is another critical aspect of its pharmacological profile being explored.

Modulation of Key Inflammatory Enzymes (e.g., Cyclooxygenase)

Specific data on the modulation of key inflammatory enzymes, such as cyclooxygenase, by (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- is not available in the current body of scientific literature. Research into the broader class of biphenyl acetic acid derivatives has indicated potential anti-inflammatory activity, often linked to the inhibition of cyclooxygenase enzymes. However, direct evidence for this specific compound is pending further investigation.

Comparative Studies with Known Anti-inflammatory Agents

Plant Growth Regulatory Effects and Auxin-like Activity

Compounds structurally related to (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- have demonstrated notable effects on plant growth, exhibiting properties similar to auxins, a class of essential plant hormones. Phenylacetic acid (PAA) is a naturally occurring auxin found widely in plants, where it plays a role in various developmental processes, particularly root growth. nih.gov

Bioassays utilizing Avena (oat) coleoptiles, a classic model for studying auxin activity, have been employed to assess the growth-promoting effects of biphenyl acetic acid derivatives. In these tests, certain derivatives demonstrated an enhanced ability to promote cell elongation when compared to indole-3-acetic acid (IAA), the most common and potent natural auxin. The Avena coleoptile test measures the curvature or straight growth of coleoptile sections as a function of auxin concentration, providing a quantitative measure of a compound's auxin-like activity. nih.govvedantu.com

The auxin-like properties of biphenylacetic acid derivatives also extend to the promotion of root development. In studies conducted on cuttings of the plant Serissa japonica, compounds related to biphenyl acetic acids were found to significantly enhance the formation of adventitious roots. This root-promoting activity was observed to be notably higher than that induced by indole-3-butyric acid (IBA), a synthetic auxin commonly used in commercial rooting products to propagate plants from cuttings. researchgate.net Phenylacetic acid itself is known to induce root formation in a variety of plant species. nih.gov

Other Identified Biological Activities of Biphenylacetic Acid Derivatives

The biphenylacetic acid scaffold is a versatile structure that has been explored for a range of biological activities beyond anti-inflammatory and auxin-like effects.

APJ Receptor Agonism

A series of biphenyl acid derivatives have been identified as potent agonists of the APJ receptor. nih.gov The APJ receptor, along with its endogenous ligand apelin, is a key modulator of cardiovascular function, and agonists of this receptor are considered to have therapeutic potential for conditions such as heart failure. nih.govresearchgate.net Through high-throughput screening and subsequent chemical optimization, specific biphenyl acid compounds were developed that showed in vitro potency comparable to the endogenous peptide apelin-13. nih.gov In vivo studies in rats demonstrated that a lead compound from this series produced a dose-dependent improvement in cardiac output without significantly altering mean arterial blood pressure or heart rate, mirroring the desirable hemodynamic profile of apelin-13. nih.gov

Table 1: In Vitro Potency of an Optimized Biphenyl Acid Derivative as an APJ Receptor Agonist

| Compound | Target Receptor | In Vitro Potency (EC₅₀) | Endogenous Ligand for Comparison |

| Biphenyl Acid Derivative (15a) | APJ Receptor | Comparable to Apelin-13 | Apelin-13 |

Data synthesized from research on biphenyl acid derivatives as APJ receptor agonists. nih.gov

Free Fatty Acid Receptor 1 (FFAR1) Agonism

Derivatives of phenylacetic acid have also been investigated as agonists for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein-coupled receptor 40 (GPR40). nih.gov FFAR1 is highly expressed in pancreatic beta-cells and plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS). nih.gov As such, FFAR1 agonists are being explored as potential therapeutic agents for type 2 diabetes. mdpi.com The development of orally available synthetic FFAR1 agonists is an active area of research, with various chemical scaffolds, including those based on phenylacetic acid, being designed and evaluated. nih.gov

Senotherapeutics are a class of drugs that target senescent cells, which accumulate with age and contribute to age-related diseases. nih.govnih.gov These agents can be classified as senolytics, which selectively kill senescent cells, or senomorphics, which suppress their harmful phenotypes. nih.gov While various compounds, including dasatinib, quercetin, and fisetin, have been identified as having senolytic activity, a direct link between biphenylacetic acid derivatives and senotherapeutic potential has not been established in the reviewed scientific literature. nih.govnih.gov The mechanisms of action for known senolytics often involve the inhibition of pro-survival pathways that are upregulated in senescent cells. nih.gov

Mechanistic Investigations of 1,1 Biphenyl 3 Acetic Acid, 4 Methoxy at the Molecular Level

Molecular Interactions with Protein Targets

The biological activity of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- is rooted in its specific interactions with protein targets. The compound's biphenyl (B1667301) scaffold, substituted with a methoxy (B1213986) group and an acetic acid moiety, allows for a combination of hydrophobic and polar interactions that dictate its binding affinity and selectivity. The planar biphenyl structure can engage in π-π stacking with aromatic amino acid residues in a protein's binding pocket, while the carboxylic acid group can form strong ionic bonds or hydrogen bonds with basic residues like arginine or lysine. ontosight.ai The methoxy group further influences its electronic properties and lipophilicity, which can enhance its ability to cross biological membranes and fit into specific hydrophobic pockets within a target protein. ontosight.ai

(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- belongs to the aryl-acetic acid class of compounds, which is structurally related to many non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation. youtube.comnih.gov

Compounds like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- are thought to act as competitive inhibitors, binding to the active site of the COX enzyme and preventing arachidonic acid from entering. nih.gov The acidic carboxylate group is crucial for this interaction, as it typically forms a salt bridge with a key arginine residue (Arg120 in COX-2) located at the mouth of the active site. researchgate.netnih.gov The biphenyl portion of the molecule extends into the hydrophobic channel of the enzyme. Structural differences between the COX-1 and COX-2 active sites, particularly the presence of a larger side pocket in COX-2, allow for the design of selective inhibitors. researchgate.net The substitution pattern on the biphenyl rings, including the 4'-methoxy group, is critical for determining the potency and selectivity for COX-2 over COX-1. ontosight.ai While specific inhibitory concentration (IC₅₀) values for (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- are not detailed in the available literature, the IC₅₀ values for other structurally related NSAIDs highlight the range of potencies and selectivities within this class.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Ibuprofen (B1674241) | 13 | 370 | 0.04 |

| Diclofenac (B195802) | 0.5 (µg/ml) | 0.5 (µg/ml) | ~1 |

| Indomethacin | 0.1 (µg/ml) | 5 (µg/ml) | 0.02 |

| Celecoxib | >100 | 0.04 | >2500 |

| NS-398 | 75 | 1.77 | 42.4 |

This table presents IC₅₀ values for several common NSAIDs to provide context for the inhibitory mechanisms of aryl-acetic acid derivatives. Data sourced from multiple references. selleckchem.com

The interaction between a ligand like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- and its protein target is a dynamic process governed by the rates of association (k_on) and dissociation (k_off). These kinetic parameters determine the equilibrium dissociation constant (K_d = k_off/k_on), which reflects the affinity of the ligand for the receptor. A low K_d value indicates high affinity.

The binding process is driven by thermodynamic factors, including changes in enthalpy (ΔH) and entropy (ΔS). The formation of favorable interactions, such as hydrogen bonds and ionic bonds between the compound's acetic acid group and the protein, is an enthalpically driven process. Simultaneously, the displacement of ordered water molecules from the hydrophobic binding pocket upon entry of the biphenyl core is an entropically favorable event.

For enzyme inhibitors, slow dissociation rates (low k_off) can lead to prolonged target engagement and a more sustained biological effect. This is a characteristic of slow, tight-binding inhibitors. nih.gov The specific binding kinetics of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- would be influenced by its structural features. The rigid biphenyl scaffold may facilitate a lower conformational entropy cost upon binding, while the flexible acetic acid side chain can orient itself to optimize electrostatic interactions within the binding site.

Influence on Gene Expression and Signal Transduction Pathways

(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- can modulate cellular functions by influencing signal transduction pathways, which in turn can alter patterns of gene expression. This is particularly evident in its roles as both an anti-inflammatory agent and a plant growth regulator.

In plants, (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- functions as an auxin analog. The primary auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. nih.gov These proteins are F-box components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.govresearchgate.net

The mechanism proceeds as follows:

Co-receptor Complex Formation : Auxin molecules act as a form of "molecular glue." In the presence of an auxin like (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, the TIR1/AFB protein's binding pocket stabilizes its interaction with a member of the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) family of transcriptional repressors. nih.gov This forms a ternary co-receptor complex.

Ubiquitination : The formation of this complex allows the SCF^TIR1/AFB^ E3 ligase to polyubiquitinate the Aux/IAA repressor protein.

Proteasomal Degradation : The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome. nih.gov

Gene Expression : The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. This leads to the activation or repression of a wide array of genes that control plant growth and development. nih.govresearchgate.net

Different combinations of the six TIR1/AFB proteins and 29 Aux/IAA proteins in Arabidopsis can form co-receptor complexes with varying affinities for different auxins, contributing to the complexity and specificity of auxin responses. nih.gov Synthetic auxins, including those with phenylacetic acid structures, are known to regulate the same set of auxin-responsive genes through this TIR1/AFB pathway. nih.gov

Biochemical Cascade Interventions

The inhibitory effect of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- on COX-2 directly intervenes in the arachidonic acid biochemical cascade. This cascade is a central component of the inflammatory response.

When cells are damaged or stimulated by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. youtube.com COX enzymes then convert arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂), which is the precursor for various other prostaglandins and thromboxanes. By blocking this initial step, the compound prevents the downstream production of pro-inflammatory prostaglandins like PGE₂. nih.govnih.gov

This intervention has further downstream consequences. Prostaglandins are key signaling molecules that can activate other inflammatory pathways. For instance, PGE₂ can promote the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The expression of these cytokines is often controlled by the transcription factor NF-κB. mdpi.com By reducing the prostaglandin signal, (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- can indirectly lead to the downregulation of NF-κB activity and the subsequent suppression of a broader inflammatory gene expression program. nih.gov

Investigation of Acid-Catalyzed Reactions (e.g., Cleavage of Aryl-Ether Linkages in Related Systems)

The chemical stability of the biphenyl structure is high, but related structures containing aryl-ether linkages can undergo cleavage under specific conditions, such as in the presence of strong acids. This is particularly relevant in the context of lignin (B12514952) depolymerization, where model compounds with β-O-4 aryl-ether linkages are studied.

Research on these related systems shows that acid-catalyzed cleavage of aryl-ether bonds can occur, often proceeding via a heterolytic, S_N1-type mechanism that involves the formation of a carbocation intermediate. The rate of this cleavage is significantly influenced by the substitution pattern on the aromatic rings. For instance, the presence of a phenolic hydroxyl group can increase the reaction rate by orders of magnitude compared to non-phenolic analogs.

Notably, the presence of methoxy substituents, a key feature of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, has been shown to influence these reaction pathways. In some acidolysis reactions of lignin model compounds, methoxy groups can prevent the formation of certain stable phenyl-dihydrobenzofuran intermediates. This demonstrates that substituents play a critical role in directing the reaction mechanism and determining the final product distribution during acid-catalyzed processes in related aryl systems.

Structure Activity Relationship Sar Studies for 1,1 Biphenyl 3 Acetic Acid, 4 Methoxy and Its Analogues

Role of the Methoxy (B1213986) Group in Modulating Biological Activity

The methoxy group is known to exert a dual electronic effect. It is electron-donating through resonance, which can increase the electron density of the aromatic ring system. This enhanced electron density can be crucial for establishing favorable π-π stacking interactions with aromatic residues within the binding pocket of a target protein. Conversely, due to the high electronegativity of the oxygen atom, the methoxy group also exhibits an electron-withdrawing inductive effect. The interplay of these electronic properties can fine-tune the binding affinity of the molecule.

Studies on related biphenyl (B1667301) derivatives have highlighted the importance of the electronic nature of substituents. For instance, in a series of curcumin (B1669340) analogues, which also feature methoxy groups on a phenyl ring, the substitution pattern was found to be critical for their anti-inflammatory effects. This underscores that the electronic landscape of the molecule, significantly influenced by the methoxy group, is a key determinant of its biological activity. nih.gov

Significance of the Acetic Acid Moiety in Target Binding

The acetic acid group is a critical pharmacophoric element, primarily due to its ability to participate in key binding interactions such as hydrogen bonding and the formation of salt bridges.

The carboxylic acid function of the acetic acid moiety is a potent hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with polar residues like serine, threonine, or tyrosine in a receptor's active site. Furthermore, at physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion. This negatively charged group can form strong electrostatic interactions, known as salt bridges, with positively charged amino acid residues such as lysine, arginine, or histidine. These interactions are often pivotal for anchoring the ligand within the binding site and are a common feature in the mechanism of action of many non-steroidal anti-inflammatory drugs (NSAIDs). The necessity of a carboxyl group for the anti-inflammatory activity of indole (B1671886) derivatives further supports the importance of this moiety. neu.edu.tr

Impact of Biphenyl Scaffold Modifications on Activity Profile

Research on biphenyl derivatives has consistently shown that the biphenyl moiety is a versatile and multifaceted platform in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.com

Positional and Substituent Effects on Pharmacological Efficacy

The precise positioning of substituents on the biphenyl scaffold is critical for pharmacological efficacy. Even minor changes in the location of a functional group can lead to significant differences in biological activity.

A study on the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid, a close analogue of the titular compound, provides valuable insights into these effects. The anti-inflammatory and analgesic activities of these isomers were evaluated, demonstrating that the spatial arrangement of the methoxy and acetic acid groups is a key determinant of potency. The study revealed that isomers where the acetic acid group is at the 3 or 4-position of the biphenyl ring system exhibit the most potent activities. nih.gov

The following table summarizes the anti-inflammatory and analgesic activities of various positional isomers of a methoxy-substituted biphenyl acetic acid derivative, highlighting the critical nature of substituent placement.

| Compound | Acetic Acid Position | Methoxy Position | Other Substituent | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) |

|---|---|---|---|---|---|

| DKA-9 | 3 | 5 | 4'-Chloro | 72 | 78 |

| Isomer 3a | 3 | 2 | 4'-Chloro | 58 | 65 |

| Isomer 3d | 4 | 3 | 4'-Chloro | 55 | 62 |

| Isomer 3g | 2' | 5 | 4'-Chloro | 25 | 30 |

Data adapted from Tamura et al., J. Med. Chem. 1983, 26 (8), pp 1129–1133. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives have further elucidated the importance of electronic and steric parameters. These studies have shown that parameters such as dipole moment and the highest occupied molecular orbital (HOMO) energy, which are influenced by substituents like the methoxy group, have a significant correlation with anti-inflammatory activity. tsijournals.com

The following table presents data from a QSAR study on 4',5-disubstituted 3-biphenylylacetic acids, illustrating the correlation between physicochemical properties and anti-inflammatory activity.

| Substituent at 4' | Substituent at 5 | Observed % Inhibition | Predicted % Inhibition | Dipole Moment Z Component | VAMP HOMO |

|---|---|---|---|---|---|

| H | H | 35 | 38.5 | -0.58 | -9.52 |

| Cl | H | 48 | 45.2 | -0.95 | -9.61 |

| OCH3 | H | 42 | 40.1 | -0.75 | -9.45 |

| Cl | OCH3 | 72 | 70.8 | -1.25 | -9.55 |

Data derived from the study by V. H. Masand et al., OCAIJ, 5(4), 2009 [416-419]. tsijournals.com

Metabolic Pathways and Biotransformation Research of 1,1 Biphenyl 3 Acetic Acid, 4 Methoxy

In Vitro Metabolic Studies in Isolated Systems

In vitro metabolic studies are crucial for elucidating the biotransformation pathways of a novel compound. These studies typically utilize isolated biological systems, such as liver subcellular fractions (microsomes, S9 fraction, cytosol) or whole-cell systems like hepatocytes, from various species to predict metabolism in a whole organism. frontiersin.orgadmescope.comnih.gov

For (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, in vitro systems would be employed to identify primary metabolites and the enzymes responsible for their formation. The investigation would focus on Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Reactions: Based on the compound's structure, the following Phase I metabolic transformations are anticipated:

Aromatic Hydroxylation: The biphenyl (B1667301) rings are susceptible to hydroxylation, a reaction commonly catalyzed by Cytochrome P450 (CYP) enzymes found in liver microsomes. nih.gov Hydroxylation could occur on either of the phenyl rings.

O-Demethylation: The 4'-methoxy group is a likely site for O-demethylation, another common CYP-mediated reaction, which would yield a phenolic metabolite (a hydroxyl group). nih.gov

Side-Chain Oxidation: The acetic acid moiety could potentially undergo further oxidation, although this is generally a less common pathway for this functional group compared to reactions on the aromatic rings.

Phase II Reactions: The primary metabolites formed in Phase I, particularly hydroxylated derivatives, would be expected to undergo Phase II conjugation to increase their water solubility and facilitate excretion.

Glucuronidation: Phenolic metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Sulfotransferases (SULTs) could also catalyze the conjugation of hydroxylated metabolites with a sulfonate group.

A typical in vitro study using human liver microsomes would likely identify several potential metabolites.

| Metabolic Reaction | Potential Metabolite Name | Enzyme System |

|---|---|---|

| Aromatic Hydroxylation | Hydroxy-(1,1'-biphenyl)-3-acetic acid, 4'-methoxy- (various isomers) | Cytochrome P450s (Microsomes) |

| O-Demethylation | (1,1'-Biphenyl)-3-acetic acid, 4'-hydroxy- | Cytochrome P450s (Microsomes) |

| Glucuronide Conjugation | (1,1'-Biphenyl)-3-acetic acid, 4'-hydroxy- O-glucuronide | UGTs (Microsomes, Hepatocytes) |

| Sulfate (B86663) Conjugation | (1,1'-Biphenyl)-3-acetic acid, 4'-hydroxy- O-sulfate | SULTs (Cytosol, Hepatocytes) |

Comparative Analysis with Known Auxin Metabolism (e.g., Indole-3-acetic acid, Phenylacetic acid)

The acetic acid moiety of the target compound invites a comparison with the plant auxins Indole-3-acetic acid (IAA) and Phenylacetic acid (PAA), which are key regulators of plant growth. nih.gov The metabolic pathways of these auxins, particularly those involving the carboxylic acid group, provide a framework for predicting potential biotransformations.

A primary mechanism for regulating the active levels of auxins in plants is through conjugation, which renders them inactive but allows for storage and transport. mdpi.com These conjugation pathways primarily involve the carboxyl group of the acetic acid side chain.

Indole-3-acetic acid (IAA): IAA is known to form ester-linked conjugates with sugars like glucose and amide-linked conjugates with various amino acids, including aspartate, alanine, leucine, and valine. mdpi.combiorxiv.org The formation of these conjugates is catalyzed by enzymes such as the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. oup.comnih.gov

Phenylacetic acid (PAA): Similar to IAA, PAA also undergoes conjugation with amino acids and glucose. biorxiv.orgbiorxiv.org Studies have identified PAA conjugates with aspartate, glutamate, leucine, phenylalanine, and valine. biorxiv.org This suggests that the core metabolic machinery for auxin conjugation is shared between IAA and PAA. biorxiv.orgbiorxiv.org

Given that (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- also possesses a terminal carboxylic acid group, it is plausible that it could undergo similar enzymatic conjugation reactions if introduced into a plant system, forming both sugar esters and amino acid amides.

| Auxin | Conjugate Type | Examples of Conjugated Molecules |

|---|---|---|

| Indole-3-acetic acid (IAA) | Amino Acid Amides | IAA-Aspartate, IAA-Glutamate, IAA-Alanine, IAA-Leucine mdpi.combiorxiv.org |

| Sugar Esters | IAA-Glucose biorxiv.org | |

| Phenylacetic acid (PAA) | Amino Acid Amides | PAA-Aspartate, PAA-Glutamate, PAA-Leucine, PAA-Phenylalanine biorxiv.org |

| Sugar Esters | PAA-Glucose biorxiv.org |

Oxidation is another critical pathway for the irreversible inactivation of auxins.

Indole-3-acetic acid (IAA): The primary oxidative catabolism pathway for IAA involves the conversion to 2-oxindole-3-acetic acid (oxIAA). mdpi.com This reaction represents a major route for permanently reducing active IAA levels in plant tissues. iaea.orgosti.gov

Phenylacetic acid (PAA): While PAA biosynthesis from phenylalanine has been studied, its oxidative degradation pathways are less characterized compared to IAA. nih.govoup.com

For (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, the oxidative pathways are unlikely to mirror the indole (B1671886) ring oxidation of IAA. Instead, biotransformation would likely follow routes typical for biphenyl compounds. As discussed in section 8.1, this would primarily involve hydroxylation of the aromatic rings and O-demethylation of the methoxy (B1213986) group. nih.govnih.gov These reactions, common in xenobiotic metabolism, would serve to inactivate the compound and prepare it for conjugation and elimination.

Exploration of Potential Xenobiotic Biodegradation Pathways

As a substituted biphenyl, (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- can be classified as a xenobiotic compound. Its potential for environmental biodegradation can be predicted by examining the well-established microbial degradation pathways for biphenyl and its derivatives. researchgate.netresearchgate.net

The aerobic bacterial degradation of biphenyl is a multi-step process initiated by a powerful dioxygenase enzyme. stuba.skethz.ch This pathway is common to many soil and sediment bacteria, such as those from the genera Pseudomonas, Rhodococcus, and Alcaligenes. researchgate.netstuba.skresearchgate.net

The canonical biphenyl degradation pathway involves the following key steps:

Dioxygenation: Biphenyl-2,3-dioxygenase incorporates two oxygen atoms into one of the aromatic rings to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl. stuba.sk

Dehydrogenation: A dehydrogenase enzyme oxidizes the dihydrodiol to 2,3-dihydroxybiphenyl. stuba.sk

Meta-Cleavage: The catechol-like structure of 2,3-dihydroxybiphenyl is susceptible to ring cleavage by another dioxygenase (2,3-dihydroxybiphenyl-1,2-dioxygenase), which opens the aromatic ring to produce 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). stuba.sktandfonline.com

Hydrolysis: A hydrolase cleaves the HOPDA molecule, yielding benzoic acid and 2-hydroxypenta-2,4-dienoate. stuba.sk These products can then enter central metabolic pathways.

The substituents on (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- would influence this pathway. The methoxy group may be removed via O-demethylation as an initial step. The dioxygenase attack could be directed towards either the substituted or unsubstituted ring. Degradation would ultimately be expected to break down the biphenyl structure, leading to the mineralization of the compound into carbon dioxide and water. mdpi.com

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Biphenyl-2,3-dioxygenase | Biphenyl | cis-2,3-Dihydro-2,3-dihydroxybiphenyl |

| 2 | Dihydrodiol dehydrogenase | cis-2,3-Dihydro-2,3-dihydroxybiphenyl | 2,3-Dihydroxybiphenyl |

| 3 | 2,3-Dihydroxybiphenyl dioxygenase | 2,3-Dihydroxybiphenyl | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) |

| 4 | HOPDA hydrolase | HOPDA | Benzoic acid + 2-Hydroxypenta-2,4-dienoate |

Preclinical Efficacy Studies in Animal Models of 1,1 Biphenyl 3 Acetic Acid, 4 Methoxy

In Vivo Evaluation in Inflammatory Animal Models

No preclinical studies evaluating the efficacy of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- in animal models of inflammation were found.

Efficacy in Acetic Acid-Induced Inflammatory Responses

There is no available research detailing the evaluation of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- in acetic acid-induced models of inflammation, such as the acetic acid-induced writhing test for analgesia or models of inflammatory bowel disease.

Metabolic Efficacy Studies in Disease Models

No published data from studies investigating the metabolic efficacy of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- in any disease models were identified.

Modulation of Glucose Homeostasis in Diabetic Animal Models

There are no available preclinical studies on the effects of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- on glucose homeostasis in established diabetic animal models, such as streptozotocin (B1681764) (STZ)-induced or diet-induced obesity models.

Other Relevant Preclinical Disease Models Investigated

The comprehensive search did not reveal any preclinical studies of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- in other relevant disease models.

Methodological Considerations for Animal Model Selection and Study Design

While no studies exist for this specific compound, the selection of animal models and study design for related biphenyl (B1667301) acetic acid derivatives would typically be guided by the intended therapeutic target.

For assessing anti-inflammatory potential , common models include:

Acetic Acid-Induced Writhing Test: This is a widely used model for screening peripheral analgesic and anti-inflammatory activity. The test involves injecting a dilute solution of acetic acid into the peritoneal cavity of mice, which induces a characteristic stretching behavior (writhing). The efficacy of a test compound is determined by its ability to reduce the number of writhes compared to a control group.

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Carrageenan is injected into the paw of a rodent, causing localized edema. The anti-inflammatory effect of a compound is measured by the reduction in paw swelling over time.

Inflammatory Bowel Disease (IBD) Models: For gastrointestinal inflammation, models like dextran (B179266) sodium sulfate (B86663) (DSS) or acetic acid-induced colitis in rodents are employed to mimic aspects of human IBD.

For evaluating metabolic efficacy , particularly in diabetes, standard models include:

Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administering STZ to rodents induces a state of hyperglycemia that models Type 1 diabetes.

Diet-Induced Obesity (DIO) and Insulin (B600854) Resistance: Feeding rodents a high-fat diet over an extended period leads to obesity, insulin resistance, and hyperglycemia, mimicking key features of Type 2 diabetes.

Genetic Models: Various genetically modified mouse and rat strains, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat, spontaneously develop obesity and diabetes.

The design of such preclinical studies requires careful consideration of factors such as the choice of animal species and strain, sample size calculation to ensure statistical power, definition of appropriate positive and negative controls, and selection of relevant biomarkers and endpoints to assess efficacy.

Future Research Directions and Broader Academic Implications

Exploration of Novel Synthetic Pathways for Scalable Production

The future development and application of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- are contingent upon efficient and scalable synthesis methods. While established methods like the Suzuki-Miyaura cross-coupling reaction are viable for creating the biphenyl (B1667301) core, future research should focus on optimizing these pathways for industrial-scale production. ontosight.aigoogle.com Investigations could explore novel catalytic systems, such as heterogeneous catalysts, to improve yield, reduce reaction times, and enhance the sustainability of the synthesis process. google.comrsc.org Furthermore, exploring alternative synthetic strategies, including C-H activation or flow chemistry approaches, could offer more direct and atom-economical routes to the target molecule and its derivatives. A deeper understanding of the reaction mechanisms, such as those involved in Friedel-Crafts acylation, could also lead to more controlled and efficient syntheses. rsc.org

Identification of Undiscovered Pharmacological Targets

The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets. mdpi.com For instance, various biphenyl derivatives have shown activity as non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin receptor blockers, and antifungal agents. caymanchem.comdrugbank.comresearchgate.net Future pharmacological studies on (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- should employ high-throughput screening assays against diverse panels of receptors, enzymes, and ion channels to uncover novel therapeutic applications. Given the structural similarities to known drugs, initial investigations could focus on targets such as cyclooxygenase (COX) enzymes, G protein-coupled receptors (GPCRs), and urate transporter 1 (URAT1). caymanchem.comnih.govmdpi.com The presence of the acetic acid moiety suggests potential interactions with targets that bind carboxylic acids, a common feature in many active pharmaceutical ingredients. ontosight.ai

Advanced Mechanistic Elucidation using Omics Technologies

To gain a comprehensive understanding of the biological effects of (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-, future research should leverage "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to the compound. nih.govnih.gov For example, treating relevant cell lines or model organisms with the compound and subsequently analyzing changes in gene expression, protein levels, and metabolic profiles can help identify affected biological pathways. nih.gov This approach can reveal the compound's mechanism of action, identify potential off-target effects, and uncover biomarkers of its activity. nih.gov Such multi-omics data can be integrated to construct a detailed picture of the compound's impact at a molecular level. nih.gov

Development of Structure-Based Drug Design Strategies for Enhanced Potency and Selectivity